2,6-Dichloropyridin-3-ol
Overview
Description
2,6-Dichloropyridin-3-ol is a chlorinated pyridinol compound that is of interest due to its potential applications in various chemical syntheses and its role as a metabolite in certain pesticides, such as chlorpyrifos . The presence of chlorine atoms and the hydroxyl group on the pyridine ring can significantly influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and substitution processes. For instance, 2,6-dichloro-4-methylnicotinonitrile undergoes cyclization to form new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds . Similarly, a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol was synthesized through a copper-catalyzed cyclization from trichloroacetyl chloride and acrylonitrile . These methods highlight the reactivity of chlorinated pyridines and their utility in synthesizing complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of chlorinated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivative was studied in detail, revealing the existence of the 3-hydroxy tautomer . The presence of substituents on the pyridine ring can lead to various tautomeric forms, which can influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Chlorinated pyridines can participate in a range of chemical reactions. For instance, 2,4,6-triazido-3,5-dichloropyridine adds two molecules of dimethyl acetylenedicarboxylate to the azide groups at the 2- and 6-positions, demonstrating the reactivity of azido groups in cycloaddition reactions . These reactions are crucial for the synthesis of more complex molecules and for understanding the reactivity patterns of chlorinated pyridines.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For example, the presence of chlorine atoms and hydrogen bonding capabilities can affect the compound's solubility, melting point, and boiling point. The crystal structures of iron complex salts of related ligands exhibit intermolecular hydrogen bonding, which can lead to different polymorphic forms and influence the material's physical properties . Additionally, the presence of chlorine atoms can enhance the compound's ability to participate in halogen bonding, which is important in crystal engineering and the design of new materials.
Scientific Research Applications
Chemical Synthesis and Functionalization
2,6-Dichloropyridin-3-ol is extensively used in chemical synthesis, particularly in selective functionalization processes. For instance, it has been shown that different dichloropyridines, including 2,6-dichloro-3-iodopyridine, can undergo lithiation, a process where lithium is introduced to a molecule, leading to various intermediates useful in organic synthesis (Marzi, Bigi, & Schlosser, 2001). This highlights the compound's potential in creating diverse chemical structures through targeted reactions.
Coordination Chemistry and Ligand Design
In coordination chemistry, derivatives of 2,6-dichloropyridine have been employed as ligands. For example, 2,6-di(pyrazol-1-yl)pyridine derivatives, related to 2,6-dichloropyridin-3-ol, have been synthesized and used in various complexation reactions, exhibiting unique properties like luminescence and thermal transitions (Halcrow, 2005). These compounds have applications in areas such as biological sensing and in the study of spin-state transitions.
Studies in Physical Chemistry
The compound's structure and behavior under different conditions have been a subject of interest in physical chemistry. For example, the nuclear magnetic resonance (NMR) studies of molecules like 2,6-dichloropyridine have contributed to understanding molecular geometry and electronic properties (Orrell & Šik, 1975). These studies are crucial for designing molecules with specific electronic or structural characteristics.
Photocatalysis
2,6-Dichloropyridin-3-ol and its derivatives have been investigated for their potential in photocatalytic applications. For instance, ruthenium complexes using 2,6-dichloropyridine N-oxide have shown effectiveness in photoassisted alkane oxidation under visible light (Yamaguchi, Kumano, Masui, & Yamagishi, 2004). These findings can be leveraged in developing new methods for chemical transformations usinglight as a catalyst.
Catalysis and Organic Reactions
The reactivity of 2,6-dichloropyridin-3-ol derivatives towards nucleophilic aromatic substitution has been explored in the context of organic synthesis. For example, a study on the effects of the pyridine 3-substituent on regioselectivity in the nucleophilic aromatic substitution reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine revealed insights into how different substituents affect reaction outcomes (Bach, Marczynke, & Giordanetto, 2012). Such studies are valuable for designing efficient synthetic pathways in pharmaceutical and material science.
Theoretical Chemistry and Reaction Mechanisms
Theoretical studies have also been conducted to understand the reaction mechanisms involving 2,6-dichloropyridin-3-ol. For example, the substitute mechanism of 2-chloropyridine reacting with chlorine radical to form 2,6-dichloropyridine was studied, providing insights into the energy dynamics and transition states of such reactions (Yang Kun, 2004). Understanding these mechanisms is crucial for advancing the field of computational chemistry and facilitating the design of novel chemical entities.
Safety And Hazards
The safety data sheet for 2,6-Dichloropyridin-3-ol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,6-dichloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCESLWCVAQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200748 | |
Record name | 2,6-Dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridin-3-ol | |
CAS RN |
52764-11-1 | |
Record name | 2,6-Dichloro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52764-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloropyridin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052764111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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